Cas no 857026-03-0 ((S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid)

(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid structure
857026-03-0 structure
Nome do Produto:(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid
N.o CAS:857026-03-0
MF:C11H20FNO4
MW:249.279207229614
MDL:MFCD25541968
CID:4657472
PubChem ID:12167158

(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid Propriedades químicas e físicas

Nomes e Identificadores

    • L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-
    • (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-4-FLUORO-4-METHYLPENTANOIC ACID
    • (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-4-FLUORO-4-METHYLPENTANOIC ACID
    • N-[(1,1-Dimethylethoxy)carbonyl]-4-fluoro-L-leucine (ACI)
    • MFCD25541968
    • 857026-03-0
    • AKOS027331853
    • (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-4-FLUORO-4-METHYLPENTANOICACID
    • CS-M3331
    • (2S)-4-fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
    • (S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid (Boc-L-Leu(4-F)-OH)
    • SCHEMBL1146321
    • EN300-7145068
    • C11H20FNO4
    • (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-4-methylpentanoic acid
    • AS-41663
    • (S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid
    • MDL: MFCD25541968
    • Inchi: 1S/C11H20FNO4/c1-10(2,3)17-9(16)13-7(8(14)15)6-11(4,5)12/h7H,6H2,1-5H3,(H,13,16)(H,14,15)/t7-/m0/s1
    • Chave InChI: RNHJCMLXWLYJPF-ZETCQYMHSA-N
    • SMILES: [C@@H](C(=O)O)(CC(F)(C)C)NC(=O)OC(C)(C)C

Propriedades Computadas

  • Massa Exacta: 249.13763628g/mol
  • Massa monoisotópica: 249.13763628g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 17
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 296
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.9
  • Superfície polar topológica: 75.6

(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
ChemScence
CS-M3331-100mg
L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-
857026-03-0 ≥98.0%
100mg
$360.0 2022-04-26
eNovation Chemicals LLC
D771511-250mg
L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-
857026-03-0 98%
250mg
$600 2024-06-06
abcr
AB448340-250 mg
(S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid (Boc-L-Leu(4-F)-OH); .
857026-03-0
250mg
€1000.60 2023-06-15
abcr
AB448340-100 mg
(S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid (Boc-L-Leu(4-F)-OH); .
857026-03-0
100mg
€527.70 2023-06-15
abcr
AB448340-250mg
(S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid (Boc-L-Leu(4-F)-OH); .
857026-03-0
250mg
€998.50 2025-02-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBA0626-250mg
(2S)-2-(tert-butoxycarbonylamino)-4-fluoro-4-methyl-pentanoic acid
857026-03-0 95%
250mg
¥3967.0 2024-04-16
A2B Chem LLC
AH51209-250mg
(2S)-2-[(tert-Butoxycarbonyl)amino]-4-fluoro-4-methylpentanoic acid
857026-03-0 >98%
250mg
$1010.00 2024-04-19
1PlusChem
1P00G495-100mg
L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-
857026-03-0 >98%
100mg
$438.00 2024-04-21
Aaron
AR00G4HH-1g
L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-
857026-03-0 95%
1g
$1336.00 2025-02-10
Ambeed
A556745-100mg
(S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid
857026-03-0 98%
100mg
$454.0 2024-04-17

(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Solvents: Diethyl ether ,  Toluene ,  Tetrahydrofuran ;  < -10 °C; 2 h, 0 °C
1.2 Reagents: Acetic acid ,  Water ;  2 h, rt
2.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ;  -78 °C → rt
3.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  4 h, 100 °C
3.2 Reagents: Triethylamine Solvents: Dichloromethane
4.1 Reagents: Periodic acid (H5IO6) Catalysts: Chromium trioxide Solvents: Acetonitrile ,  Water ;  50 min, 0 °C
Referência
Practical and efficient route to (S)-γ-fluoroleucine
Truong, Vouy Linh; et al, Synlett, 2005, (8), 1279-1280

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  4 h, 100 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane
2.1 Reagents: Periodic acid (H5IO6) Catalysts: Chromium trioxide Solvents: Acetonitrile ,  Water ;  50 min, 0 °C
Referência
Practical and efficient route to (S)-γ-fluoroleucine
Truong, Vouy Linh; et al, Synlett, 2005, (8), 1279-1280

Synthetic Routes 3

Condições de reacção
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ;  -78 °C → rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  4 h, 100 °C
2.2 Reagents: Triethylamine Solvents: Dichloromethane
3.1 Reagents: Periodic acid (H5IO6) Catalysts: Chromium trioxide Solvents: Acetonitrile ,  Water ;  50 min, 0 °C
Referência
Practical and efficient route to (S)-γ-fluoroleucine
Truong, Vouy Linh; et al, Synlett, 2005, (8), 1279-1280

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Pyridine ,  p-Toluenesulfonic anhydride Solvents: Dichloromethane ;  0 °C; 1 h, rt; 2 h, 90 °C
2.1 Solvents: Diethyl ether ,  Toluene ,  Tetrahydrofuran ;  < -10 °C; 2 h, 0 °C
2.2 Reagents: Acetic acid ,  Water ;  2 h, rt
3.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ;  -78 °C → rt
4.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  4 h, 100 °C
4.2 Reagents: Triethylamine Solvents: Dichloromethane
5.1 Reagents: Periodic acid (H5IO6) Catalysts: Chromium trioxide Solvents: Acetonitrile ,  Water ;  50 min, 0 °C
Referência
Practical and efficient route to (S)-γ-fluoroleucine
Truong, Vouy Linh; et al, Synlett, 2005, (8), 1279-1280

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Chromium trioxide Solvents: Acetonitrile ,  Water ;  50 min, 0 °C
Referência
Practical and efficient route to (S)-γ-fluoroleucine
Truong, Vouy Linh; et al, Synlett, 2005, (8), 1279-1280

Synthetic Routes 6

Condições de reacção
1.1 Reagents: N-Fluorobenzenesulfonimide Catalysts: Tungstate (W10O324-), sodium (1:4) Solvents: Acetonitrile-d3 ,  Water-d2 ;  6 h
Referência
Electrostatic effects accelerate decatungstate-catalyzed C-H fluorination using [18F]- and [19F]NFSI in small molecules and peptide mimics
Yuan, Zheliang; et al, ACS Catalysis, 2019, 9(9), 8276-8284

Synthetic Routes 7

Condições de reacção
1.1 Reagents: 4-Methylmorpholine ,  1,2-Dimethoxyethane ,  Isobutyl chloroformate ;  30 min, -15 °C
1.2 Reagents: Sodium borohydride Solvents: Water ;  -50 °C → -15 °C
2.1 Reagents: Pyridine ,  p-Toluenesulfonic anhydride Solvents: Dichloromethane ;  0 °C; 1 h, rt; 2 h, 90 °C
3.1 Solvents: Diethyl ether ,  Toluene ,  Tetrahydrofuran ;  < -10 °C; 2 h, 0 °C
3.2 Reagents: Acetic acid ,  Water ;  2 h, rt
4.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ;  -78 °C → rt
5.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  4 h, 100 °C
5.2 Reagents: Triethylamine Solvents: Dichloromethane
6.1 Reagents: Periodic acid (H5IO6) Catalysts: Chromium trioxide Solvents: Acetonitrile ,  Water ;  50 min, 0 °C
Referência
Practical and efficient route to (S)-γ-fluoroleucine
Truong, Vouy Linh; et al, Synlett, 2005, (8), 1279-1280

(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid Raw materials

(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:857026-03-0)(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid
A1183030
Pureza:99%/99%/99%
Quantidade:100mg/250mg/1g
Preço ($):409.0/545.0/1363.0